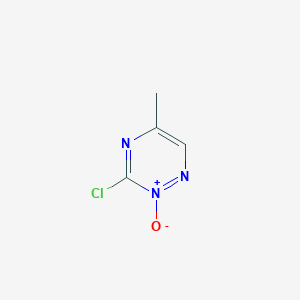
3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-5-methyl-1,2,4-triazine with an oxidizing agent to introduce the oxo group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .
科学研究应用
3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antifungal, anticancer, and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific derivative and its application .
相似化合物的比较
Similar Compounds
3-Chloro-5-methyl-1,2,4-triazine: Lacks the oxo group, leading to different chemical properties and reactivity.
5-Methyl-2-oxo-1,2lambda~5~,4-triazine: Lacks the chlorine atom, affecting its substitution reactions.
3-Chloro-2-oxo-1,2lambda~5~,4-triazine: Lacks the methyl group, influencing its overall stability and reactivity.
Uniqueness
3-Chloro-5-methyl-2-oxo-1,2lambda~5~,4-triazine is unique due to the presence of both the chlorine and oxo groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .
属性
CAS 编号 |
61178-00-5 |
|---|---|
分子式 |
C4H4ClN3O |
分子量 |
145.55 g/mol |
IUPAC 名称 |
3-chloro-5-methyl-2-oxido-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C4H4ClN3O/c1-3-2-6-8(9)4(5)7-3/h2H,1H3 |
InChI 键 |
YFCHAMWIPMLHAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=[N+](C(=N1)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















